Comparative Lipophilicity Analysis
5-tert-Butyl-2-propylfuran-3-carboxylic acid exhibits significantly elevated lipophilicity relative to unsubstituted furan-3-carboxylic acid, driven by the presence of both tert-butyl and propyl substituents. This differentiation is critical for applications requiring membrane permeability or lipophilic character [1].
| Evidence Dimension | Lipophilicity (calculated LogP) |
|---|---|
| Target Compound Data | LogP = 3.23 |
| Comparator Or Baseline | Furan-3-carboxylic acid (3-furoic acid): estimated LogP ≈ 0.6 |
| Quantified Difference | ΔLogP ≈ 2.63 (approximately 425-fold higher octanol-water partition coefficient) |
| Conditions | Calculated using standard in silico algorithms per supplier specifications |
Why This Matters
A ΔLogP of 2.63 represents a 400-fold difference in partition coefficient, fundamentally altering membrane permeability and organic solvent solubility—critical parameters for synthetic planning and biological assay compatibility.
- [1] PubChem. Furan-3-carboxylic acid (3-furoic acid) Compound Summary. CID 10268. View Source
